![molecular formula C9H13NO2 B1586193 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid CAS No. 54474-50-9](/img/structure/B1586193.png)
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
Overview
Description
3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic acid is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is notable for its structural features, which include a propanoic acid group attached to a dimethyl-substituted pyrrole ring. It is used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid typically involves the reaction of 2,4-dimethylpyrrole with a suitable propanoic acid derivative. One common method includes the use of a Grignard reagent, where 2,4-dimethylpyrrole is reacted with a propanoic acid chloride in the presence of a catalyst such as magnesium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted pyrrole derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid typically involves:
- Grignard Reagent Method : Reaction of 2,4-dimethylpyrrole with propanoic acid derivatives under anhydrous conditions.
- Oxidation and Reduction Reactions : It can be oxidized to form ketones or aldehydes and reduced to yield alcohols .
Chemistry
In synthetic chemistry, this compound serves as a precursor for more complex molecules. Its ability to undergo various transformations makes it a versatile reagent in organic synthesis.
Biology
Research indicates potential biological activities associated with this compound:
- Biological Activity : Investigated for interactions with biomolecules, potentially influencing biochemical pathways .
- Pharmacological Studies : It has been utilized in studies assessing its therapeutic properties, particularly as a precursor for drug development targeting cancer and inflammation .
Medicine
The compound shows promise in medicinal chemistry:
- Anti-cancer Agents : It has been used as a building block for synthesizing biologically active molecules that exhibit anti-cancer properties .
- Drug Development : Ongoing research focuses on its potential as a therapeutic agent against various diseases.
Materials Science
In materials science, this compound is employed in:
- Polymer Synthesis : Used in the preparation of polymers and dendrimers for applications in drug delivery systems and tissue engineering due to its unique electronic properties .
- Optical Applications : The electronic characteristics of the pyrrole ring contribute to its utility in optical materials .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethyl-1H-pyrrol-3-yl)propanoic acid
- 3-(2,4-Dimethyl-1H-pyrrol-2-yl)propanoic acid
- 3-(2,4-Dimethyl-1H-pyrrol-3-yl)butanoic acid
Uniqueness
3-(2,4-Dimethyl-1H-pyrrol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 4 of the pyrrole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10-7(2)8(6)3-4-9(11)12/h5,10H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGABBLUUSFKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363701 | |
Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54474-50-9 | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54474-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-propanoic acid, 2,4-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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